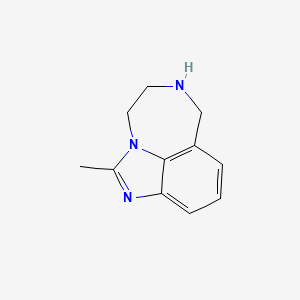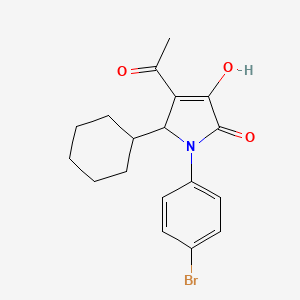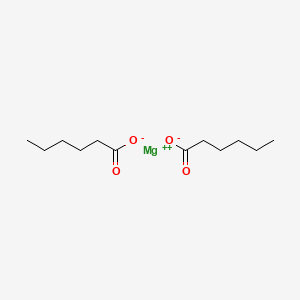
Dihexanoic acid magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexanoic acid magnesium salt, also known as magnesium caproate, is a chemical compound with the molecular formula C12H22MgO4. It is formed by the reaction of hexanoic acid (caproic acid) with magnesium. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihexanoic acid magnesium salt can be synthesized through the reaction of hexanoic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or water, to facilitate the formation of the salt. The general reaction is as follows:
2C6H12O2+Mg(OH)2→(C6H11O2)2Mg+2H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of magnesium oxide and hexanoic acid. The reactants are mixed and heated under controlled conditions to ensure complete reaction. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Dihexanoic acid magnesium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium hexanoate.
Reduction: Reduction reactions can convert the compound back to its constituent hexanoic acid and magnesium.
Substitution: The magnesium ion in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and other metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include magnesium hexanoate, hexanoic acid, and various substituted metal salts, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dihexanoic acid magnesium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a magnesium supplement.
Industry: It is used in the production of various industrial products, including lubricants and plasticizers
Mecanismo De Acción
The mechanism of action of dihexanoic acid magnesium salt involves the release of magnesium ions, which play a crucial role in various biochemical processes. Magnesium ions act as cofactors for numerous enzymes, facilitating reactions such as ATP synthesis, DNA replication, and protein synthesis. The compound’s effects are mediated through its interaction with cellular pathways and molecular targets, including ion channels and transporters .
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid: A precursor to dihexanoic acid magnesium salt, known for its use in flavorings and fragrances.
Magnesium acetate: Another magnesium salt with similar applications but different chemical properties.
Magnesium stearate: Commonly used as a lubricant in pharmaceutical formulations.
Uniqueness
This compound is unique due to its specific combination of hexanoic acid and magnesium, which imparts distinct chemical and physical properties. Its solubility, reactivity, and biological activity differ from other magnesium salts, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C12H22MgO4 |
|---|---|
Peso molecular |
254.61 g/mol |
Nombre IUPAC |
magnesium;hexanoate |
InChI |
InChI=1S/2C6H12O2.Mg/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
FKZRUGSMXUERAD-UHFFFAOYSA-L |
SMILES canónico |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


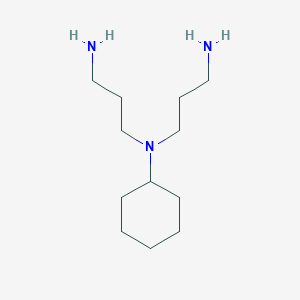
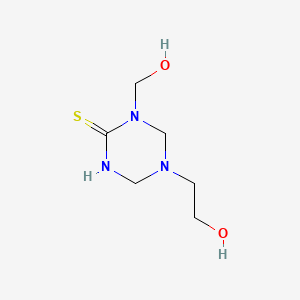



![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)


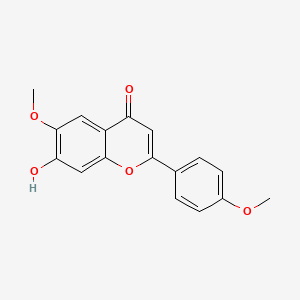
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
